![molecular formula C8H12O2 B2801738 1,8-Dioxaspiro[4.5]dec-3-ene CAS No. 2551117-58-7](/img/structure/B2801738.png)

1,8-Dioxaspiro[4.5]dec-3-ene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

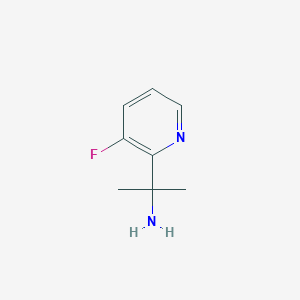

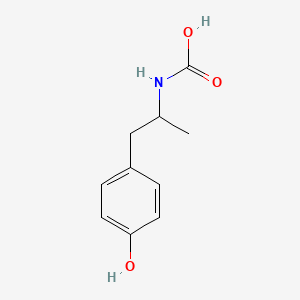

1,8-Dioxaspiro[4.5]dec-3-ene is a chemical compound with the CAS Number: 2551117-58-7 . It has a molecular weight of 140.18 . The IUPAC name for this compound is also 1,8-dioxaspiro[4.5]dec-3-ene . The physical form of this compound is liquid .

Synthesis Analysis

There are several methods to synthesize 1,8-Dioxaspiro[4.5]dec-3-ene. One method involves the acid-catalysed phenylsulfanyl (PhS-) migration . This process can yield single enantiomers and diastereoisomers of 2- and 3-alkyl-3-phenylsulfanyl-1,8-dioxa- and 1-oxa-8-thiaspiro . The stereochemistry can be controlled by aldol reactions or by reduction of hydroxy-ketones .Molecular Structure Analysis

The InChI code for 1,8-Dioxaspiro[4.5]dec-3-ene is 1S/C8H12O2/c1-2-8(10-5-1)3-6-9-7-4-8/h1-2H,3-7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

1,8-Dioxaspiro[4.5]dec-3-ene is a liquid at room temperature . It has a molecular weight of 140.18 . The compound is stored at a temperature of 4 degrees .Scientific Research Applications

Natural Product Chemistry and Bioactivity

1,8-Dioxaspiro[4.5]dec-3-ene serves as a central structural motif in several biologically active natural products. Notably, it represents the complete or partial structure of compounds such as:

Researchers study these compounds to understand their bioactivity, mechanisms of action, and potential therapeutic applications.

Aggregation Pheromones in Social Insects

1,8-Dioxaspiro[4.5]dec-3-ene plays a role in the aggregation pheromone emitted by the wasp species Paravespula vulgaris. These social insects use this pheromone for mating and predator defense. The compound’s stereochemistry remains a subject of investigation, but its presence highlights its ecological significance .

Synthetic Chemistry and Stereocontrolled Routes

Scientists have developed efficient and stereocontrolled synthetic routes to the ®- and (S)-configured 1,6,9-trioxaspiro[4.5]decane ring system. These efforts enable structure–activity relationship studies, potentially leading to novel antibiotics and selective anticancer agents. By creating oxa analog motifs of natural products, researchers explore their biological effects .

Catalysis and Spiro Ring Systems

The gold-catalyzed cyclization of related compounds, such as 2,2-bis(3-arylprop-2-yn1-yl)malonic acid, leads to substituted 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones. This highlights the versatility of spiro ring systems in synthetic chemistry and their potential applications .

Materials Science and Functionalization

1,8-Dioxaspiro[4.5]dec-3-ene’s unique spiroacetal framework may find applications in materials science. Researchers explore its functionalization and incorporation into polymers, nanoparticles, or other materials for specific properties or reactivity .

Pharmaceutical Development

Given its diverse bioactivity and structural features, 1,8-Dioxaspiro[4.5]dec-3-ene could inspire novel drug candidates. Researchers investigate its potential as a scaffold for designing new pharmaceuticals, especially in areas like antibiotic resistance and cancer therapy.

Safety and Hazards

properties

IUPAC Name |

1,8-dioxaspiro[4.5]dec-3-ene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-8(10-5-1)3-6-9-7-4-8/h1-2H,3-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIFJCZSACVJGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12C=CCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8-Dioxaspiro[4.5]dec-3-ene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-naphthamide](/img/structure/B2801657.png)

![2-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2801661.png)

![N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-3-phenyl-acrylamide](/img/structure/B2801662.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-1H-indole-3-carboxamide](/img/structure/B2801665.png)

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2801666.png)

![N-(2-ethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2801672.png)